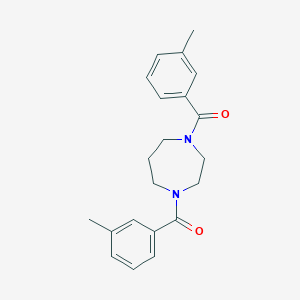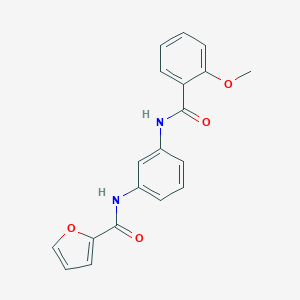
1,4-Bis(3-methylbenzoyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3-methylbenzoyl)-1,4-diazepane, commonly known as DMDD, is a small molecule that has been widely used in scientific research as a tool to study the function of various biological systems. DMDD is a member of the diazepane family, which is characterized by a six-membered ring containing two nitrogen atoms. DMDD is a potent and selective inhibitor of protein-protein interactions, making it an attractive molecule for studying protein function and signaling pathways.
作用機序
DMDD works by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the formation of protein complexes and downstream signaling pathways. DMDD has been shown to selectively target a variety of protein domains, including SH2, SH3, and PDZ domains.
Biochemical and Physiological Effects:
DMDD has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammation, and inhibition of viral replication. DMDD has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of DMDD is its high potency and selectivity for protein-protein interactions, making it an attractive molecule for studying protein function and signaling pathways. However, DMDD can also have off-target effects and may not be suitable for all experimental systems. Additionally, DMDD can be difficult to work with due to its low solubility in aqueous solutions.
将来の方向性
There are many potential future directions for research involving DMDD. One area of interest is the development of more potent and selective DMDD analogs for use in drug discovery and therapeutic applications. Another area of interest is the use of DMDD as a tool to study protein-protein interactions in complex biological systems, such as the human microbiome. Finally, DMDD may also have potential applications in the development of new diagnostic tools for diseases such as cancer and neurodegenerative diseases.
合成法
DMDD can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methylbenzoyl chloride with 1,4-diazepane in the presence of a base catalyst such as triethylamine. The reaction typically proceeds at room temperature and yields DMDD as a white solid with a high purity.
科学的研究の応用
DMDD has been used in a wide range of scientific research applications, including in vitro and in vivo studies of protein function, signal transduction, and drug discovery. DMDD has been shown to inhibit a variety of protein-protein interactions, including those involved in cancer cell proliferation, inflammation, and viral replication.
特性
分子式 |
C21H24N2O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C21H24N2O2/c1-16-6-3-8-18(14-16)20(24)22-10-5-11-23(13-12-22)21(25)19-9-4-7-17(2)15-19/h3-4,6-9,14-15H,5,10-13H2,1-2H3 |
InChIキー |
HZQCOUBANOQTSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)


